3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Overview
Description
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is a synthetic carbohydrate derivative. It is commonly used in glycosylation reactions due to its ability to act as a glycosyl donor. This compound is particularly valuable in the synthesis of complex oligosaccharides and glycoconjugates, which are essential in various biological and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using acetyl groups to form 3,4,6-tri-O-acetyl-D-glucopyranose.
Introduction of Phthalimido Group: The 2-hydroxyl group is then substituted with a phthalimido group to yield 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose.
Bromination: The final step involves the bromination of the anomeric hydroxyl group to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide primarily undergoes substitution reactions. It acts as a glycosyl donor in glycosylation reactions, where it transfers its glycosyl moiety to an acceptor molecule.
Common Reagents and Conditions
Reagents: Common reagents include silver triflate (AgOTf), trimethylsilyl triflate (TMSOTf), and other Lewis acids.
Conditions: These reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the glycosyl donor.
Major Products
The major products formed from these reactions are glycosides, which are essential building blocks in the synthesis of oligosaccharides and glycoconjugates.
Scientific Research Applications
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It aids in the study of carbohydrate-protein interactions and the role of glycans in biological processes.
Medicine: It is involved in the development of glycan-based vaccines and therapeutics.
Industry: It is used in the production of glycosylated compounds for various industrial applications.
Mechanism of Action
The compound exerts its effects through glycosylation reactions. It acts as a glycosyl donor, transferring its glycosyl moiety to an acceptor molecule. This process is facilitated by the activation of the anomeric carbon by a Lewis acid, which makes it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl chloride
- 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-galactopyranosyl chloride
- 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose
Uniqueness
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is unique due to its high reactivity as a glycosyl donor. The presence of the bromide group makes it more reactive compared to its chloride counterpart, allowing for more efficient glycosylation reactions .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4-diacetyloxy-6-bromo-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDUQQNEXMJRRS-XNIMBYMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443608 | |
Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70831-94-6 | |
Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide in the synthesis of complex carbohydrates?
A: this compound acts as a glycosyl donor in the synthesis of 6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-galactopyranose (1) and its derivatives []. This compound contains a reactive bromide leaving group, allowing it to react with suitable glycosyl acceptors like 1,2;3,4-di-O-isopropylidene-D-galactopyranose (3) in the presence of a promoter such as silver triflate. This reaction forms a new glycosidic bond, specifically a β-glycosidic linkage, leading to the formation of more complex carbohydrate structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.